N-(2-Phenylethyl)piperidine-4-carboxamide is a synthetic compound that serves as a central scaffold in various medicinal chemistry research endeavors. It belongs to the class of piperidine carboxamides, featuring a piperidine ring substituted at the 4-position with a carboxamide group and at the nitrogen atom with a 2-phenylethyl group. The compound's versatility arises from its structural features, allowing for modifications and substitutions that yield a diverse range of analogs with potentially useful biological activities. [] This compound has been investigated for its potential use in the development of novel therapeutic agents targeting a variety of diseases, including pain, cancer, HIV, and neurological disorders.
N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is significant in the pharmaceutical industry due to its structural similarities to various opioids, particularly fentanyl and its analogs. Piperidines are widely recognized for their utility in drug design, as they serve as essential building blocks in the synthesis of numerous therapeutic agents, particularly those with analgesic properties .
N-(2-phenylethyl)piperidine-4-carboxamide is classified as an organic compound, specifically a carboxamide. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, along with an aryl group (phenethyl) that contributes to its pharmacological profile. This classification places it among other psychoactive substances that have garnered attention for their analgesic and potential psychoactive effects .
The synthesis of N-(2-phenylethyl)piperidine-4-carboxamide typically involves several key steps:
These methods are adaptable, allowing for variations depending on the desired substituents on the piperidine ring .
The synthesis may employ techniques such as:
The molecular formula of N-(2-phenylethyl)piperidine-4-carboxamide is , with a molecular weight of approximately 379.5 g/mol. The compound features a piperidine ring substituted at the 4-position with a carboxamide group and at the nitrogen atom with a phenethyl group.
The metabolism of N-(2-phenylethyl)piperidine-4-carboxamide can involve several key reactions:
These reactions are typically mediated by cytochrome P450 enzymes in biological systems, which play a significant role in drug metabolism and pharmacokinetics.
N-(2-phenylethyl)piperidine-4-carboxamide interacts primarily with opioid receptors in the central nervous system. Its mechanism involves:
Data from studies suggest that structural modifications can significantly influence its potency compared to other opioids like fentanyl .
N-(2-phenylethyl)piperidine-4-carboxamide is typically characterized by:
Key chemical properties include:
Analytical techniques such as high-performance liquid chromatography (HPLC) are used for quantification and purity assessment .
N-(2-phenylethyl)piperidine-4-carboxamide has potential applications in:
Research continues to explore its pharmacological properties and potential therapeutic uses, particularly in pain management contexts .
The 4-anilidopiperidine class emerged from systematic pharmacological exploration of piperidine-based analgesics in the mid-20th century. Pethidine (meperidine), discovered in 1939, served as the foundational structure, but its limitations in potency and duration spurred further investigation. Researchers at Janssen Pharmaceutica identified that incorporating an anilido group (-NH-C6H5) at the 4-position of the piperidine ring dramatically enhanced opioid receptor affinity. This critical insight led to the synthesis of fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide) in 1960, which exhibited exceptional potency—approximately 80-100 times greater than morphine in analgesic efficacy. Its rapid central nervous system penetration, attributed to high lipophilicity (logP ~4.05), and relatively short duration of action (due to redistribution rather than metabolism) made it invaluable for surgical anesthesia [1] [6].
The fentanyl structure served as a versatile template for chemical optimization:
Table 1: Key Fentanyl Analogues Developed for Medical Use [1] [8]
Compound | R1 (Acyl Group) | R2 (Piperidine N-Substituent) | Relative Potency (Morphine=1) | Primary Clinical Application |
---|---|---|---|---|
Fentanyl | Propionyl | Phenethyl | 80-100 | Anesthesia, pain management |
Sufentanil | Methoxymethyl | Thienylethyl | 500-1000 | Cardiac surgery anesthesia |
Alfentanil | Methoxyacetyl | Phenethyl | 15-30 | Short procedural anesthesia |
Remifentanil | Methoxypropionyl | Phenethyl (ester-containing) | 200-300 | Ultra-short acting anesthesia |
Carfentanil | Methoxycarbonyl | Phenethyl | ~10,000 | Veterinary anesthesia |
These structural refinements yielded compounds with tailored pharmacodynamic profiles, enabling precise control over onset time, duration, and cardiovascular effects. Sufentanil’s extraordinary potency (500-1000x morphine) and carfentanil’s extreme potency (~10,000x morphine) demonstrated the remarkable structure-activity plasticity achievable within this scaffold. Crucially, all retained the core N-(2-phenylethyl)piperidine-4-carboxamide structure, underscoring its fundamental role in µ-opioid receptor engagement [1] [6].
Under the leadership of Dr. Paul Janssen, Janssen Pharmaceutica pioneered the rational design and systematic optimization of 4-anilidopiperidine opioids through iterative structure-activity relationship (SAR) studies. Their approach exemplified "molecular editing," where each region of the fentanyl molecule was methodically modified to elucidate its contribution to biological activity. The synthesis typically began with N-benzyl-4-piperidone, proceeding through key intermediates [1] [4]:
Janssen’s team discovered that the phenethyl group attached to the piperidine nitrogen was essential for high-affinity binding to the µ-opioid receptor (MOR). This moiety’s hydrophobic character facilitated receptor docking, while its conformational flexibility allowed optimal positioning. Simultaneously, the 4-carboxamide linkage proved critical, with small alkyl acyl groups (e.g., acetyl, propionyl) conferring greater potency than larger or aromatic substituents. The anilino aromatic ring tolerated substitutions (e.g., fluorine in sufentanil), which could fine-tune receptor interaction kinetics and selectivity [1] [4].
The company’s medicinal chemistry philosophy emphasized creating "targeted" molecules where specific structural features conferred predictable pharmacokinetic and pharmacodynamic properties. This led to compounds like remifentanil, incorporating an esterase-labile methyl ester within its acyl chain, rendering it susceptible to rapid hydrolysis by nonspecific blood esterases. This deliberate molecular design produced an opioid with an ultrashort duration (context-sensitive half-life ~3-10 min), irrespective of infusion duration—a triumph of rational drug design rooted in understanding the core scaffold’s chemistry [1] [4].
The structural simplicity and high potency of the fentanyl scaffold inadvertently facilitated its clandestine appropriation. By the late 1970s, illicitly manufactured fentanyl analogs appeared in heroin markets, initially as "China White." This transition accelerated dramatically after 2010, driven by three factors: (1) Precursor availability: Key precursors like 4-anilino-N-phenethylpiperidine (ANPP) and N-phenethyl-4-piperidone (NPP) became accessible through unregulated chemical suppliers; (2) Synthetic tractability: Most fentanyl analogs require only 3-4 synthetic steps using basic organic chemistry techniques; (3) Regulatory evasion: Minor structural modifications created "designer" analogs not yet controlled by international conventions [3] [5] [6].
China’s 2019 scheduling of fentanyl precursors (NPP and 4-ANPP) triggered a structural diversification toward non-fentanyl NSOs retaining the N-(2-phenylethyl)piperidine-4-carboxamide motif but incorporating novel modifications:
Table 2: Evolution of Illicit NSOs Containing the Phenethylpiperidine Motif [5]
Structural Class | Representative Compounds | Key Structural Features | Relative Potency (Fentanyl=1) |
---|---|---|---|
Fentanyl Analogues | Acrylfentanyl, Furanylfentanyl | Modified acyl group; heterocyclic substitutions | 0.5-1.5 |
Benzimidazole (Nitazene) | Isotonitazene, Metonitazene | 2-benzylbenzimidazole replacing anilido group | 1.5-5 |
Benzimidazolone | Brorphine | Benzimidazolone-1-yl carbonyl group | 0.7-1.2 |
Piperazine | MT-45 | Piperazine ring instead of piperidine | 0.3-0.6 |
Clandestine laboratories exploited synthetic shortcuts unavailable to pharmaceutical developers. For instance, illicit synthesis of fentanyl analogs often employs the Siegfried method, directly reacting norfentanyl precursors with phenethyl bromide. Alternatively, the Gupta method uses reductive amination of 1-benzyl-4-piperidone followed by acylation and debenzylation. These routes prioritize simplicity and yield over purity, resulting in products contaminated with toxic impurities (e.g., unreacted precursors or synthetic byproducts) that heighten overdose risks [5] [6].
The Internet’s role was pivotal in disseminating synthesis protocols and connecting suppliers with global markets via cryptocurrency transactions. Online platforms enabled rapid structural innovation cycles: As soon as one analog was scheduled, clandestine chemists could introduce novel modifications (e.g., replacing the phenethyl group with fluorinated or chlorinated analogs; incorporating cyclic alkyl groups on the piperidine nitrogen) to evade legal controls while maintaining potency. This continuous molecular evolution transformed the N-(2-phenylethyl)piperidine-4-carboxamide scaffold from a medicinal chemistry breakthrough into an engine of the global NSO crisis [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0